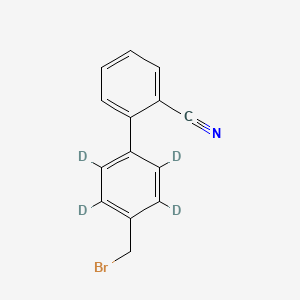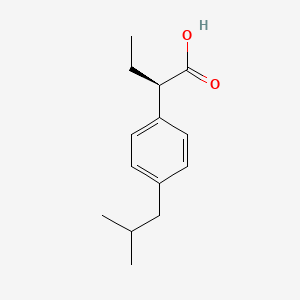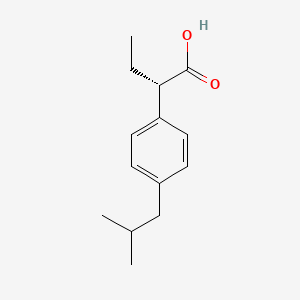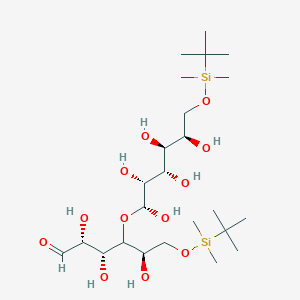![molecular formula C11H11NO2 B585590 N-[2-(3-hydroxyprop-1-ynyl)phenyl]acetamide CAS No. 148564-87-8](/img/structure/B585590.png)
N-[2-(3-hydroxyprop-1-ynyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-hydroxyprop-1-ynyl)phenyl]acetamide is an organic compound with a unique structure that includes a hydroxypropynyl group attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-hydroxyprop-1-ynyl)phenyl]acetamide can be achieved through several methods. One common approach involves the Sonogashira cross-coupling reaction. This method typically uses a palladium catalyst and copper co-catalyst to couple a terminal alkyne with an aryl halide. For instance, the reaction between 2-iodophenylacetamide and 3-hydroxyprop-1-yne in the presence of palladium acetate, copper iodide, and diisopropylethylamine in a solvent like tetrahydrofuran (THF) and dimethylformamide (DMF) can yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of scaling up laboratory synthesis methods, such as the Sonogashira coupling, can be applied. This involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-hydroxyprop-1-ynyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The triple bond in the propynyl group can be reduced to a double or single bond.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can reduce the triple bond.
Substitution: Nucleophiles such as amines or alcohols can react with the acetamide group under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-[2-(3-hydroxyprop-1-ynyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3-hydroxyprop-1-ynyl)phenyl]acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2,2,2-trifluoro-N-(2-(3-hydroxyprop-1-ynyl)phenyl)acetamide: This compound has a similar structure but includes trifluoromethyl groups, which can alter its chemical properties and biological activities.
N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide: Another structurally related compound with a quinoline moiety, which can influence its pharmacological profile.
Uniqueness
N-[2-(3-hydroxyprop-1-ynyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its hydroxypropynyl group, in particular, provides opportunities for further chemical modifications and applications in various fields.
Properties
CAS No. |
148564-87-8 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.214 |
IUPAC Name |
N-[2-(3-hydroxyprop-1-ynyl)phenyl]acetamide |
InChI |
InChI=1S/C11H11NO2/c1-9(14)12-11-7-3-2-5-10(11)6-4-8-13/h2-3,5,7,13H,8H2,1H3,(H,12,14) |
InChI Key |
OYXWUVZNZWVCMQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC=C1C#CCO |
Synonyms |
Acetamide, N-[2-(3-hydroxy-1-propynyl)phenyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









methyl]cyclohexane-1-carboxylic acid](/img/structure/B585521.png)

![4-Desfluoro-4-[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)-3,6-dihydropyridin-1(2H)-yl] Droperidol-d4](/img/structure/B585527.png)

